2,2-Dimethyl-6-vinylchroman-4-one
Description
Overview of the Chroman-4-one Scaffold in Organic Chemistry
The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, scaffold is a privileged structure in drug discovery and a versatile intermediate in organic synthesis. nih.govresearchgate.net Its structural distinction from the related chromone (B188151) is the absence of a C2-C3 double bond, a seemingly minor difference that can lead to significant variations in biological effects. nih.govnih.gov The chroman-4-one framework allows for extensive functionalization at various positions, particularly at the C-2, C-3, C-6, and C-8 positions, enabling the synthesis of a diverse library of derivatives. gu.seacs.org Synthetic chemists have developed numerous methods for the construction of this scaffold, including strategies like visible light-induced radical cascade cyclization and microwave-assisted aldol (B89426) condensations, to create substituted chroman-4-ones. researchgate.netnih.gov
The versatility of the chroman-4-one scaffold is demonstrated by its presence in a multitude of compounds investigated for various biological activities. nih.gov The structural diversity within this family includes flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones), among others. researchgate.net
Importance of Vinyl-Substituted Chromanones in Chemical Research
The introduction of a vinyl substituent onto the chromanone skeleton provides a reactive handle for further chemical transformations, making these derivatives valuable in synthetic chemistry. The vinyl group can participate in various reactions, allowing for the elaboration of the chromanone core into more complex molecules. This synthetic utility makes vinyl-substituted chromanones important precursors and intermediates in the development of new compounds. Research into the synthesis of these compounds often focuses on creating efficient and selective methods to introduce the vinyl group onto the aromatic ring of the chromanone structure.
Contextualization of 2,2-Dimethyl-6-vinylchroman-4-one within Chromanone Chemistry
This compound is a specific derivative within the broader class of chroman-4-ones. Its structure features the characteristic chroman-4-one core with two methyl groups at the C-2 position and a vinyl group at the C-6 position of the benzene (B151609) ring.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O2 |
| IUPAC Name | This compound |
The chroman-4-one skeleton is found in numerous natural products, often of plant and fungal origin. nih.gov While the direct natural occurrence of this compound is not extensively documented in readily available literature, the essential oil of Eupatorium betonicaeforme has been found to contain this compound. nist.gov The biosynthesis of such compounds in plants likely involves pathways that generate the core chromanone structure, which is then further modified by various enzymes to introduce substituents like the vinyl group.
The study of analogous structures is crucial for understanding the structure-activity relationships (SAR) of chroman-4-one derivatives. nih.gov For instance, research on various substituted chroman-4-ones has identified key features for certain biological activities. acs.orgnih.gov
One closely related analog is 6-acetyl-2,2-dimethylchroman-4-one, which has been identified in organisms such as Lasiolaena morii and Stylotrichium rotundifolium. nih.gov This compound shares the same 2,2-dimethylchroman-4-one (B181875) core but features an acetyl group at the C-6 position instead of a vinyl group.
Another area of research involves the synthesis of chroman-4-one derivatives with various substituents at different positions to explore their potential applications. For example, a series of substituted chroman-4-ones were synthesized and evaluated as selective inhibitors of the SIRT2 enzyme, with findings indicating that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. acs.org Other research has focused on designing 4-chromanone (B43037) derivatives as IKr inhibitors for potential use in treating cardiac arrhythmia. ddtjournal.com The development of chromanone-based derivatives has also been explored for their potential as anti-neuroinflammatory agents. nih.gov These studies highlight the importance of the chromanone scaffold as a template for designing molecules with specific biological functions. nih.gov
Structure
3D Structure
Properties
CAS No. |
79694-76-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-ethenyl-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C13H14O2/c1-4-9-5-6-12-10(7-9)11(14)8-13(2,3)15-12/h4-7H,1,8H2,2-3H3 |
InChI Key |
OKOIYQKVDCIBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)C=C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 6 Vinylchroman 4 One and Analogues
Reactivity of the Chroman-4-one Ring System
The chroman-4-one scaffold is a prominent motif in numerous biologically active compounds and natural products. researchgate.net Its reactivity is largely dictated by the interplay between the electron-withdrawing carbonyl group and the electron-donating oxygen atom within the pyranone ring. This electronic environment makes the ring susceptible to both nucleophilic and electrophilic attacks, leading to a variety of structural modifications.
The carbonyl carbon (C4) of the chroman-4-one ring is electrophilic and thus a primary site for nucleophilic attack. This can lead to the formation of various addition products or, under certain conditions, can initiate ring-opening reactions. For instance, the reaction of chroman-4-ones with reducing agents like sodium borohydride (B1222165) results in the reduction of the carbonyl group to a hydroxyl group, yielding the corresponding chroman-4-ol. acs.org
More complex transformations can occur with other nucleophiles. In some cases, a nucleophilic attack can be the first step in a sequence leading to the opening of the heterocyclic ring. For example, studies on related chromone (B188151) systems have shown that N-nucleophiles can induce an Addition of Nucleophile/Ring Opening/Ring Closure (ANRORC) type rearrangement. nih.gov While not specifically detailed for 2,2-dimethyl-6-vinylchroman-4-one, this pathway highlights a potential reactivity of the chroman-4-one core where a nucleophile adds to the system, leading to the cleavage of the pyranone ring, followed by a new ring-closing event to form a different heterocyclic structure. nih.gov
The general susceptibility of the chroman-4-one system to nucleophilic attack is a key aspect of its chemistry, allowing for the synthesis of a wide array of derivatives.
While the chroman-4-one ring itself is generally electron-deficient due to the carbonyl group, the fused benzene (B151609) ring can undergo electrophilic substitution reactions. The position of these substitutions is directed by the activating effect of the ether oxygen and the deactivating effect of the carbonyl group.
More significantly, the chroman-4-one scaffold can participate in annulation reactions, where an additional ring is fused onto the existing structure. These processes often involve radical cascade reactions. For example, various radical precursors can be used to introduce functional groups at the C3 position, followed by cyclization. researchgate.netresearchgate.net This has been demonstrated in the synthesis of various 3-substituted chroman-4-ones through the reaction of 2-(allyloxy)arylaldehydes with radical species. mdpi.com Although these examples start from precursors rather than a pre-formed chroman-4-one, they illustrate the propensity of the system to undergo annulation. These radical cascade cyclizations have emerged as a powerful strategy for building molecular complexity around the chroman-4-one core. researchgate.net
Transformations Involving the Vinyl Group
The vinyl group at the C6 position of this compound is a highly versatile functional group that can participate in a wide range of chemical transformations. Its reactivity is central to the synthesis of more complex molecules derived from this scaffold.
The vinyl group, as a dienophile, can readily participate in cycloaddition reactions. Of particular importance are [4+2] cycloadditions, such as the Diels-Alder reaction, and higher-order cycloadditions like the [6+4] cycloaddition. In a [4+2] cycloaddition, the vinyl group would react with a 1,3-diene to form a new six-membered ring fused to the chroman system.
Higher-order cycloadditions, such as the [6+4] cycloaddition, are thermally allowed pericyclic reactions that can lead to the formation of ten-membered rings. wikipedia.org These reactions involve a 6π system (like a fulvene (B1219640) or tropone) reacting with a 4π system (like a diene). wikipedia.orgresearchgate.net While the vinyl group itself is a 2π system, it can be part of a larger conjugated system that acts as the 4π component. The efficiency and selectivity of these reactions can be influenced by electronic factors and can sometimes be promoted by transition metals. wikipedia.orgorganicreactions.org The ability of the vinyl group to participate in such cycloadditions provides a powerful tool for the construction of complex polycyclic architectures.
The table below summarizes the types of cycloaddition reactions involving vinyl groups.
| Cycloaddition Type | Reacting π-Systems | Product Ring Size | Key Features |
| [4+2] (Diels-Alder) | 4π (diene) + 2π (dienophile) | 6-membered | Highly stereospecific and widely used in synthesis. |
| [3+2] | 3-atom component + 2π system | 5-membered | Often involves 1,3-dipoles like azides or nitrones. |
| [6+4] | 6π system + 4π system | 10-membered | A higher-order cycloaddition, can be thermally or photochemically induced, or metal-mediated. wikipedia.orgyoutube.com |
The vinyl group is an electrophilic Michael acceptor, making it susceptible to conjugate addition by a variety of nucleophiles. nih.gov This reaction is a fundamental method for carbon-carbon and carbon-heteroatom bond formation at the ethyl side chain.
A range of nucleophiles can be employed in this context:
Carbon Nucleophiles: Organometallic reagents (like Grignards) and enolates can add to the vinyl group. youtube.com
Nitrogen Nucleophiles: Amines can undergo aza-Michael addition.
Oxygen Nucleophiles: Alkoxides or phenoxides can add to form ethers.
Sulfur Nucleophiles: Thiols are particularly effective nucleophiles for this type of addition, often reacting under mild conditions. rsc.org
The reaction with dinucleophiles can lead to the formation of new heterocyclic rings. For example, a dinucleophile with two nucleophilic centers could potentially react with the vinyl group and another electrophilic site on the chroman-4-one molecule, leading to complex cyclization products. The selective reaction at the vinyl group is often achievable due to its activated nature. mdpi.com
The table below provides examples of nucleophiles that can react with activated vinyl groups.
| Nucleophile Type | Example | Product Type |
| Carbon | Cyanide (HCN) | Nitrile |
| Carbon | Grignard Reagents (R-MgBr) | Alkane (extended chain) |
| Nitrogen | Amines (R-NH2) | Amine |
| Sulfur | Thiols (R-SH) | Thioether |
| Indoles | Indole | 2-(Indol-3-yl)ethyl derivative mdpi.com |
The vinyl group can undergo isomerization to shift the position of the double bond, potentially leading to the formation of a more stable, conjugated system. Such isomerizations can sometimes be a prelude to further reactions.
More complex transformations include electrocyclization reactions. These are pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to the formation of a cyclic product. For the vinyl group of this compound to participate in an electrocyclization, it would need to be part of a larger conjugated system. For instance, if a reaction were to extend the conjugation from the vinyl group, a subsequent electrocyclic ring closure could be envisioned. While specific examples for this exact molecule are not prevalent in the reviewed literature, the principles of electrocyclization are a fundamental part of the reactivity of conjugated polyenes.
Derivatization Strategies for Functional Enhancement
The chemical scaffold of this compound presents multiple sites for synthetic modification, enabling the strategic enhancement of its functional properties. Derivatization efforts primarily target the carbonyl group and the aromatic ring, where the introduction of various substituents can profoundly influence the molecule's electronic landscape and, consequently, its chemical reactivity and biological interactions.
Modification of the Carbonyl Group
The carbonyl group at the C-4 position of the chroman-4-one core is a key hub for chemical transformations. patsnap.com Its electrophilic carbon atom is susceptible to nucleophilic attack, and the oxygen atom can be protonated, which enhances the carbon's electrophilicity. youtube.com These characteristics allow for a range of modifications, including reduction and addition reactions, to introduce new functional groups and alter the molecule's three-dimensional structure.
One of the most fundamental transformations is the reduction of the carbonyl group to a secondary alcohol, yielding the corresponding chroman-4-ol. This reaction eliminates the planar carbonyl and introduces a chiral center at the C-4 position. A common method for this deoxygenation is through hydrogenolysis or reduction using metal hydrides. libretexts.org For instance, the reduction of a substituted 2-pentylchroman-4-one to its corresponding chroman-4-ol has been successfully carried out using sodium borohydride (NaBH₄). acs.org Further reaction of the resulting hydroxyl group, such as dehydroxylation using triethylsilane in the presence of a Lewis acid like BF₃·Et₂O, can yield the fully reduced chroman. acs.org
The carbonyl group can also react with hydrazine (B178648) and its derivatives to form hydrazones. libretexts.org This type of reaction, known as the Wolff-Kishner reduction when heated with a base, can completely reduce the carbonyl group to a methylene (B1212753) group (CH₂). libretexts.org While specific studies on this compound are limited, the general principles of carbonyl chemistry are broadly applicable to this scaffold. These derivatization reactions are crucial for creating analogues with altered polarity, hydrogen-bonding capability, and stereochemistry.
| Reaction Type | Reagents | Product | Significance |
|---|---|---|---|
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Chroman-4-ol | Introduces a chiral center and a hydroxyl group for further functionalization. acs.org |
| Dehydroxylation | Triethylsilane, BF₃·Et₂O | Chroman | Removes the polar hydroxyl group, increasing lipophilicity. acs.org |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Base (e.g., KOH) | Methylene (CH₂) group | Complete removal of the carbonyl oxygen to form a hydrocarbon. libretexts.org |
| Nucleophilic Addition | Organometallic reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | Forms a new carbon-carbon bond, allowing for the introduction of various alkyl or aryl groups. youtube.com |
Substituent Effects on Reactivity
The reactivity of the this compound scaffold is significantly modulated by the electronic properties of substituents on its aromatic ring. The vinyl group at the C-6 position, along with any other functional groups, dictates the electron density across the molecule, influencing reaction rates and pathways.
Research on a library of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one (B181875) derivatives has provided detailed insights into these effects. mdpi.com Using ¹³C NMR spectroscopy, it was observed that the chemical shift of the carbonyl carbon (C-4) is sensitive to the electronic nature of the substituent at the C-6 position. Electron-withdrawing groups (EWGs) deshield the carbonyl carbon, shifting its resonance downfield, while electron-donating groups (EDGs) cause an upfield shift. mdpi.com For example, a "normal" substituent effect was observed where moving from an electron-releasing group like -NMe₂ to electron-withdrawing groups like -NO₂ and -Cl resulted in a downfield shift of the carbonyl carbon signal from 190.9 ppm to 195.0 ppm and 201.3 ppm, respectively. mdpi.com This indicates that an EWG at the C-6 position, such as the vinyl group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In the context of functional enhancement for biological activity, studies on chroman-4-one derivatives as SIRT2 inhibitors have shown that larger, electron-withdrawing substituents in the 6- and 8-positions are favorable for high potency. acs.orgnih.gov The replacement of a 6-chloro substituent with a larger 6-bromo group was well-tolerated, while the complete removal of a substituent at the 6-position led to a significant loss of activity. acs.org This suggests that both steric and electronic factors are critical. Generally, electron-poor chroman-4-ones are more potent inhibitors than electron-rich compounds. acs.org The vinyl group in this compound, being a weak electron-withdrawing group, is thus expected to enhance the reactivity of the carbonyl group compared to an unsubstituted analogue.
| Substituent at C-6 | Electronic Nature | Carbonyl Carbon (C-4) Chemical Shift (ppm) |
|---|---|---|
| -NMe₂ | Strongly Donating | 190.9 |
| -NO₂ | Strongly Withdrawing | 195.0 |
| -Cl | Withdrawing | 201.3 |
Spectroscopic and Structural Characterization of 2,2 Dimethyl 6 Vinylchroman 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR Applications for Structural Elucidation
Analysis of a library of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one (B181875) derivatives provides a strong basis for predicting the NMR spectra of 2,2-Dimethyl-6-vinylchroman-4-one. conicet.gov.armdpi.com The chemical shifts and coupling constants in ¹H NMR, along with the chemical shifts in ¹³C NMR, are sensitive to the electronic environment of each nucleus, which is influenced by the substituents on the chromanone core.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons, the methylene (B1212753) protons of the chroman ring, and the gem-dimethyl protons. The vinyl group would present a characteristic set of signals in the olefinic region (typically 5-7 ppm), with specific coupling patterns (J-coupling) revealing the cis, trans, or geminal relationships of the protons. The protons on the aromatic ring will show shifts and couplings influenced by the electron-donating or -withdrawing nature of the vinyl group and the oxygen of the heterocyclic ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift (around 190-200 ppm). The carbons of the vinyl group would appear in the olefinic region (around 110-140 ppm), while the quaternary carbon (C2) and the gem-dimethyl carbons would have characteristic shifts in the aliphatic region.
Correlation of Experimental and Theoretical NMR Data
In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), are often used to predict NMR chemical shifts. Studies on substituted 2,2-dimethylchroman-4-one derivatives have shown a good correlation between DFT-predicted and experimentally observed ¹H and ¹³C chemical shifts, especially for the aromatic portion of the molecule. conicet.gov.armdpi.com However, the correlation for the heterocyclic ring can be less precise. mdpi.com Therefore, for an unambiguous structural assignment of this compound, a combination of experimental data and theoretical calculations would be highly beneficial.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa.
For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1690 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the vinyl group would appear in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl groups would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹.
The Raman spectrum would also show these vibrations, but with different relative intensities. Notably, the C=C stretching of the vinyl group and the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The chromanone core of this compound contains a conjugated system involving the benzene (B151609) ring and the carbonyl group. The addition of a vinyl group at the 6-position extends this conjugation.
The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π→π* and n→π* transitions. The extended conjugation due to the vinyl group would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2,2-dimethylchroman-4-one.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be ideal for identifying this compound in a mixture and for obtaining its mass spectrum. The mass spectrum would show a molecular ion peak corresponding to the exact molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule in the mass spectrometer, would provide valuable structural information. For instance, characteristic fragments corresponding to the loss of a methyl group, the vinyl group, or other parts of the chromanone structure would be expected.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific LC-MS studies on this compound are not extensively detailed in the public domain, the application of this technique to related chroman and flavanone (B1672756) derivatives provides a clear indication of its utility in the analysis of this compound.
LC-MS is instrumental in the identification and quantification of chroman-4-one derivatives in complex mixtures. For instance, in the metabolic analysis of flavanones, a class of compounds structurally related to chroman-4-ones, LC-MS/MS (tandem mass spectrometry) has been employed to identify the products of oxidation by human cytochrome P450 enzymes. In such studies, the instrument is typically operated in positive electrospray ionization mode. The mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the parent ion, which for this compound would correspond to its molecular weight of 202.25 g/mol .
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the structure of its metabolites or degradation products. For example, in the analysis of hydroxylated flavanones, LC-MS/MS was used to characterize the position of oxidation on the flavonoid skeleton by analyzing the fragment ions. A similar approach could be applied to study the metabolism of this compound, identifying potential sites of modification on the chroman ring or the vinyl substituent.
The retention time in the liquid chromatography portion of the analysis is another key parameter that aids in the identification of the compound. The choice of the stationary phase (e.g., C18) and the mobile phase composition are optimized to achieve good separation from other components in a sample. While specific retention times are dependent on the exact chromatographic conditions, they are a reproducible characteristic of the compound under a given set of parameters.
| Analytical Parameter | Description | Relevance to this compound |
| Molecular Ion (m/z) | The mass-to-charge ratio of the intact molecule. | Expected at approximately 203.09 [M+H]⁺ in positive ion mode. |
| Fragmentation Pattern | The pattern of fragment ions produced upon collision-induced dissociation. | Provides structural confirmation and allows for the identification of metabolites. |
| Retention Time (RT) | The time it takes for the compound to elute from the chromatography column. | A characteristic property under specific LC conditions, used for identification. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, the crystallographic analysis of numerous related chroman-4-one derivatives provides significant insight into the expected solid-state conformation of this molecule.
Studies on various substituted chroman-4-ones reveal a common structural motif. The chroman-4-one core, consisting of a fused benzene ring and a dihydropyranone ring, generally adopts a conformation where the dihydropyranone ring is not perfectly planar. The C2 and C3 atoms are typically out of the plane of the aromatic ring. The planarity of the chromanone ring can be influenced by the nature and position of substituents.
For example, the crystal structure of a 4-chromanone (B43037) derivative was determined to be in the tetragonal space group P41. In another study, the crystal structure of a chroman-4-one analogue in complex with the enzyme pteridine (B1203161) reductase 1 (TbPTR1) showed that the chroman-4-one moiety is involved in key interactions within the enzyme's active site, highlighting the importance of its three-dimensional shape.
It is noteworthy that obtaining single crystals suitable for X-ray diffraction can be challenging. In one reported case, attempts to obtain useful crystals of the enantiomers of a related 2-alkyl-chroman-4-one failed, which underscores the experimental difficulties that can be encountered in the crystallographic analysis of this class of compounds.
The table below summarizes crystallographic data for some related chroman derivatives, illustrating the common space groups and unit cell parameters observed for this family of compounds.
| Compound | Formula | Crystal System | Space Group | Reference |
| 4,4-dimethyl-6,6-diphenyl-tetrahydro-2H-pyran-2-one | C19H20O2 | Monoclinic | P21/c | nih.gov |
| 4,6-Dimethyl-2H-chromen-2-one | C11H10O2 | Monoclinic | P2/c |
These examples demonstrate the type of detailed structural information that could be obtained for this compound should suitable crystals be grown and analyzed.
Other Spectroscopic Methods (e.g., ECD spectra)
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. Since this compound possesses a stereocenter at the C2 position (assuming it is not a racemic mixture), it is a chiral molecule, and its enantiomers are expected to exhibit mirror-image ECD spectra.
The ECD spectrum of a molecule is highly sensitive to its absolute configuration and conformation. Therefore, ECD is a powerful tool for the stereochemical analysis of chiral chroman-4-ones. The sign and shape of the Cotton effects in the ECD spectrum can be used to assign the absolute configuration of a particular enantiomer.
While experimental ECD data for this compound are not currently available in the literature, the general principles of ECD analysis can be outlined. The process would involve:
Experimental Measurement: Recording the ECD spectrum of an enantiomerically enriched sample.
Conformational Analysis: As the dihydropyranone ring of the chroman-4-one scaffold is flexible, computational methods such as density functional theory (DFT) would be used to identify the low-energy conformers of the molecule.
Theoretical Calculation: For each significant conformer of a chosen absolute configuration (e.g., R or S), the ECD spectrum would be calculated using time-dependent DFT (TD-DFT).
Comparison and Assignment: The calculated, Boltzmann-averaged ECD spectrum would be compared with the experimental spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer.
Biological Activity and Associated Mechanisms of 2,2 Dimethyl 6 Vinylchroman 4 One Derivatives
Anticancer and Antiproliferative Mechanisms
Derivatives of chroman-4-one have been identified as promising candidates for cancer therapy due to their ability to interfere with the growth and proliferation of cancer cells through multiple pathways.
A critical mechanism by which chroman-4-one derivatives exhibit their anticancer effects is by disrupting the normal cell cycle progression in cancer cells, leading to cell growth arrest.
G2/M Phase Arrest: Certain chromone-triazole hybrid derivatives have been shown to induce cell cycle arrest in the G2/M phase. For instance, the compound (E)-2-(2-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)vinyl)-4H-chromen-4-one and its methylated derivative demonstrated the ability to cause an accumulation of cells in the G2/M phase in breast and prostate cancer cell lines. nih.gov This disruption of the cell cycle is a key factor in their cytotoxic effects against these cancer cells. nih.gov
G0/G1 Phase Arrest: In other studies, a chalcone (B49325) derivative, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), isolated from Syzygium nervosum, was found to increase the number of human cervical cancer cells in the G0/G1 phase of the cell cycle. nih.gov This indicates that different derivatives can target different checkpoints in the cell cycle to halt proliferation. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Effect on Cell Cycle | Reference |
| Chromone-triazole dyads | T-47D, MDA-MB-231 (Breast), PC3 (Prostate) | G2/M arrest | nih.gov |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | G0/G1 arrest | nih.gov |
Beyond halting the cell cycle, these derivatives can also trigger programmed cell death pathways in cancer cells.
Apoptosis Induction: Several derivatives of chroman-4-one have been shown to induce apoptosis. For example, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their apoptosis-inducing activity in human breast cancer cells (MCF-7). researchgate.net Similarly, trimethoxyphenyl-4H-chromen derivatives have been reported to decrease pancreatic cancer growth by inducing cell apoptosis. nih.gov The chalcone derivative DMC has also been confirmed to induce apoptosis in human cervical cancer cells. nih.gov
Autophagy Pathways: While direct evidence for autophagy induction by 2,2-Dimethyl-6-vinylchroman-4-one derivatives is still emerging, the interplay between cell cycle arrest, apoptosis, and autophagy is a well-established concept in cancer biology. The induction of significant cellular stress through mechanisms like cell cycle arrest and DNA damage often triggers autophagy as a cellular response.
The balance of reactive oxygen species (ROS) is crucial for cell survival, and its dysregulation can be a target for anticancer therapy.
ROS Regulation: Chromone (B188151) derivatives have been investigated for their role in modulating intracellular ROS levels. In one study, a series of chromone derivatives were designed as inhibitors of NADPH oxidase 4 (NOX4), an enzyme that is a major source of ROS. nih.gov One particular derivative was found to be highly active in a NOX4 overexpression model, indicating its potential to reduce ROS levels. nih.gov
Targeting specific enzymes that are crucial for cancer cell survival is another mechanism of action for chroman-4-one derivatives. Sirtuin 2 (SIRT2) is one such enzyme that has been identified as a target. A series of substituted chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of SIRT2. The most potent of these inhibitors had substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core.
| Compound | IC50 (µM) for SIRT2 Inhibition |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 |
Antimicrobial Properties
In addition to their anticancer potential, derivatives of this compound have demonstrated significant activity against pathogenic bacteria, including multi-drug resistant strains.
A notable therapeutic application of these derivatives is their ability to combat Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA), a major cause of hospital-acquired infections.
Activity of 2-Vinylchroman-4-ones: Novel 2-vinylchroman-4-ones have been identified as potent antibiotics with significant activity against multiresistant strains of S. aureus, such as MRSA. nih.gov These compounds were efficiently prepared through a Lewis acid-mediated conjugate addition of vinylmagnesium bromide to chromones. nih.gov
Structure-Activity Relationship: The antibacterial efficacy of these compounds is influenced by their chemical structure. For instance, nitrile-substituted vinyl phenyl sulfones have shown potent antibacterial activity. One such compound, (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile, exhibited strong potency against both methicillin-susceptible S. aureus (MSSA) and MRSA USA300. nih.gov The proposed mechanism of action involves the conjugation of these compounds with sulfhydryl groups in bacterial proteins. nih.gov
| Compound/Derivative Class | Target Bacteria | MIC (µg/mL) | Reference |
| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | S. aureus (MSSA) | 1.875 | nih.gov |
| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | MRSA USA300 | 3.75 | nih.gov |
Antifungal Activity
Derivatives of 2,2-dimethyl-2H-chromene have been synthesized and evaluated for their effectiveness against various plant-pathogenic fungi. nih.gov In vitro studies have demonstrated that many of these compounds exhibit significant antifungal properties. nih.gov
One particular study designed and synthesized four series of 2,2-dimethyl-2H-chromene derivatives. The preliminary results were promising, with most of the synthesized compounds showing noticeable antifungal activity at a concentration of 50 μg/mL. nih.gov Among these, compound 4j stood out for its potent activity against several fungal strains, including Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata. nih.gov Notably, the efficacy of compound 4j against these fungi surpassed that of two commercially available fungicides, chlorothalonil (B1668833) and hymexazol. nih.gov The EC50 values, which represent the concentration required to inhibit 50% of the fungal growth, for compound 4j were 6.3, 7.7, 7.1, 7.5, and 4.0 μg/mL, respectively. nih.gov
Further research into 2,6-dimethyl-4-aminopyrimidine hydrazones, designed as inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1), also revealed significant antifungal properties. nih.gov Many of these compounds, at a concentration of 50 μg/mL, inhibited the mycelial growth of six tested phytopathogenic fungi by more than 80%. nih.gov This included fungi such as Botrytis cinerea, Monilia fructigena, Colletotrichum gloeosporioides, and Botryosphaeria dothidea. nih.gov Specifically, compounds 5f and 5i were found to be exceptionally potent against M. fructigena, showing 1.8 to 380 times greater potency than the commercial fungicides captan (B1668291) and chlorothalonil. nih.gov In vivo experiments further confirmed that these two compounds could control the growth of M. fructigena at a level comparable to the commercial fungicide tebuconazole. nih.gov
Table 1: Antifungal Activity of Selected 2,2-Dimethyl-2H-chromene and Pyrimidine Hydrazone Derivatives
| Compound | Fungal Strain | EC50 (μg/mL) | Reference |
| 4j | Fusarium solani | 6.3 | nih.gov |
| 4j | Pyricularia oryzae | 7.7 | nih.gov |
| 4j | Alternaria brassicae | 7.1 | nih.gov |
| 4j | Valsa mali | 7.5 | nih.gov |
| 4j | Alternaria alternata | 4.0 | nih.gov |
| 5f | Monilia fructigena | More potent than captan and chlorothalonil | nih.gov |
| 5i | Monilia fructigena | More potent than captan and chlorothalonil | nih.gov |
Anti-inflammatory and Antioxidant Activities
Research has explored the anti-inflammatory and antioxidant potential of various chromanone and related phenol (B47542) derivatives. For instance, a study on newly synthesized 2,6-bis(1,1-dimethylethyl)phenol derivatives investigated their anti-inflammatory effects using the carrageenan paw edema assay in rats. nih.gov Among the tested compounds, 2b , 2j , and 2k , when administered at a dose of 20 mg/Kg, demonstrated an inhibitory effect on paw edema that was comparable to the reference drug, indomethacin, after 6 hours. nih.gov Notably, compound 2k exhibited a more prolonged effect, achieving a 56.7% inhibition of edema after 8 hours. nih.gov
In the context of antioxidant activity, a series of novel chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were designed and evaluated for their potential in treating Alzheimer's disease, a condition linked to oxidative stress. ucl.ac.uknih.gov One of the most promising compounds, C10 , effectively prevented the generation of intracellular reactive oxygen species (ROS) at concentrations of 3 μM and 0.3 μM. ucl.ac.uk At a concentration of 3 μM, C10 demonstrated a higher protective effect against oxidative stress than the established drug donepezil (B133215). ucl.ac.uk This antioxidant effect is thought to be linked to its ability to inhibit monoamine oxidase B (MAO-B). ucl.ac.uk
Furthermore, studies on dietary flavones, which share structural similarities with chromanones, have provided insights into their antioxidant and anti-inflammatory mechanisms. nih.gov For example, 7,3´,4´-trihydroxyflavone demonstrated a high capacity for scavenging reactive oxygen species. nih.gov The anti-inflammatory actions of these flavones were linked to their ability to suppress the overexpression of proinflammatory mediators. nih.gov
Table 2: Anti-inflammatory and Antioxidant Activity of Selected Derivatives
| Compound | Biological Activity | Model/Assay | Key Finding | Reference |
| 2k | Anti-inflammatory | Carrageenan paw edema in rats | 56.7% inhibition of edema after 8 hours | nih.gov |
| C10 | Antioxidant | Intracellular ROS generation | Higher protective effect than donepezil at 3 μM | ucl.ac.uk |
| 7,3´,4´-trihydroxyflavone | Antioxidant | ROS-scavenging capacity | High scavenging capacity | nih.gov |
Antiviral Activity (e.g., anti-influenza A virus)
The antiviral properties of chromanone derivatives, particularly against the influenza A virus, have been a significant area of investigation. A study focusing on fluorinated 2-arylchroman-4-ones identified a promising candidate, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , which exhibited potent activity against the influenza A/Puerto Rico/8/34 (H1N1) virus with an IC50 of 6 μM and a selectivity index (SI) of 150. nih.gov This compound also showed activity against other influenza virus strains, including A(H5N2) and influenza B, with SI values of 53 and 42, respectively. nih.gov
Another study investigated a series of borneol derivatives, revealing that compounds containing a morpholine (B109124) fragment, such as compounds 7 , 16 , and 26 , were highly effective at inhibiting the replication of the influenza A(H1N1) virus, with selectivity indices of 82, 45, and 65, respectively. semanticscholar.org Derivatives with a 1-methylpiperazine (B117243) motif, like compounds 9 (SI = 23) and 18 (SI = 25), showed moderate antiviral activity. semanticscholar.org
Furthermore, research on 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide (SPIII-5H) and its derivatives demonstrated their inhibitory effects against various influenza strains. nih.gov The active compounds were effective against the H1N1 strain of influenza A at concentrations of 2.7-5.2 microg/ml, the H3N2 strain at 13.8-26.0 microg/ml, the H5N1 strain at 3.1-6.3 microg/ml, and influenza B at 7.7-11.5 microg/ml. nih.gov Time-of-addition studies suggested that these compounds act at an early stage of the virus replication cycle, likely interfering with virus adsorption or penetration. nih.gov
A separate investigation into tabamide A (TA0), a phenolic compound, and its derivatives found that two hydroxyl groups and a double bond between C7 and C8 were crucial for its anti-influenza activity. mdpi.com A derivative, TA25 , showed seven-fold higher activity than the parent compound. mdpi.com
Finally, a study on 2-Methylquinazolin-4(3H)-one (C1) identified its significant in vitro antiviral activity with an IC50 of 23.8 μg/mL and its ability to reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP) in mice infected with influenza A virus. mdpi.com
Table 3: Antiviral Activity of Selected Chromanone and Related Derivatives against Influenza A Virus
| Compound | Virus Strain(s) | Activity/Potency | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | A/H1N1, A/H5N2, Influenza B | IC50 = 6 μM (H1N1), SI = 150 (H1N1), 53 (H5N2), 42 (B) | nih.gov |
| Compound 7 (Borneol derivative) | A/H1N1 | SI = 82 | semanticscholar.org |
| SPIII-5H and derivatives | A/H1N1, A/H3N2, A/H5N1, Influenza B | EC50: 2.7-5.2 µg/ml (H1N1), 13.8-26.0 µg/ml (H3N2), 3.1-6.3 µg/ml (H5N1), 7.7-11.5 µg/ml (B) | nih.gov |
| TA25 (Tabamide A derivative) | Influenza A | Seven-fold higher activity than parent compound | mdpi.com |
| C1 (2-Methylquinazolin-4(3H)-one) | Influenza A | IC50 = 23.8 μg/mL | mdpi.com |
Other Reported Biological Activities (e.g., Larvicidal activity as observed in natural extracts)
Beyond the aforementioned activities, derivatives of chromanones and related structures have shown potential in other biological applications, such as larvicidal activity. While direct studies on this compound for larvicidal effects are not specified, research on plant extracts containing various phytochemicals provides relevant insights. For instance, extracts from medicinal plants have been tested for their larvicidal properties against mosquito species like Anopheles subpictus and Culex tritaeniorhynchus. nih.gov
In one study, a bark methanol (B129727) extract of Annona squamosa, a leaf ethyl acetate (B1210297) extract of Chrysanthemum indicum, and a leaf acetone (B3395972) extract of Tridax procumbens showed the highest toxicity against An. subpictus larvae, with LC50 values of 93.80, 39.98, and 51.57 mg/l, respectively. nih.gov Against Cx. tritaeniorhynchus larvae, the bark methanol extract of A. squamosa, a leaf methanol extract of C. indicum, and a leaf ethyl acetate extract of T. procumbens were most effective, with LC50 values of 104.94, 42.29, and 69.16 mg/l, respectively. nih.gov
Furthermore, synthetic pyrrolidine-2,4-dione (B1332186) derivatives have been evaluated for their larvicidal activity against Culex quinquefasciatus. nih.gov Compounds 1e (LD50: 26.06 µg/mL) and 1f (LD50: 26.89 µg/mL) demonstrated notable activity, comparable to the commercial insecticide permethrin. nih.gov These findings highlight the potential of developing compounds with similar structural motifs as effective and potentially more environmentally friendly larvicides. nih.govnih.gov
Table 4: Larvicidal Activity of Plant Extracts and Synthetic Derivatives
| Extract/Compound | Mosquito Species | LC50/LD50 | Reference |
| Annona squamosa (bark methanol extract) | Anopheles subpictus | 93.80 mg/l | nih.gov |
| Chrysanthemum indicum (leaf ethyl acetate extract) | Anopheles subpictus | 39.98 mg/l | nih.gov |
| Tridax procumbens (leaf acetone extract) | Anopheles subpictus | 51.57 mg/l | nih.gov |
| Pyrrolidine-2,4-dione derivative 1e | Culex quinquefasciatus | 26.06 µg/mL | nih.gov |
| Pyrrolidine-2,4-dione derivative 1f | Culex quinquefasciatus | 26.89 µg/mL | nih.gov |
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the biological response, thereby guiding the rational design of more potent and selective compounds. nih.govnih.gov
SAR studies have revealed key structural features that determine the efficacy of these derivatives. For instance, in the development of anti-influenza agents, the stereochemistry of the molecule can be critical. It was shown that for borneol derivatives with a short linker, the stereochemistry significantly impacts antiviral activity, with a tenfold difference in IC50 values observed between two optical isomers. semanticscholar.org
In the context of anti-cancer agents targeting the HIF-1 pathway, the substituents on the arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide were found to be critical. nih.gov A 3,4-dimethoxybenzenesulfonyl group in one region and a propan-2-amine in another conferred the strongest inhibitory effect on HIF-1 activated transcription. nih.gov
For antifungal 2,2-dimethyl-2H-chromene derivatives, the nature and position of substituents play a significant role in their activity. nih.gov Similarly, for antiarrhythmic 4-chromanone (B43037) derivatives, the specific substitutions on the chromanone scaffold are key to their inhibitory activity against the IKr potassium channel. nih.gov
The insights gained from SAR studies form the basis for the rational design of new, more effective chromanone derivatives. nih.govchemrxiv.org This approach involves the strategic modification of the lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.gov
For example, in the design of multi-target agents for Alzheimer's disease, pharmacophores from donepezil and a chromanone derivative were fused to create novel hybrids. ucl.ac.uk This rational design strategy led to the identification of compound C10 with excellent dual inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). ucl.ac.uknih.gov
The design of novel antifungal agents has also benefited from this approach. By understanding the binding modes of 2,6-dimethyl-4-aminopyrimidine hydrazones to their target enzyme, PDHc-E1, researchers were able to rationally design compounds with improved potency and a novel binding pattern. nih.gov
Furthermore, the development of inhibitors for protein kinases like DYRK1A has involved the design of novel tetracyclic structures based on the benzo[b]indeno[1,2-d]thiophen-6-one scaffold. rsc.org In silico docking studies are often employed in this process to predict the binding interactions of the designed molecules with their biological targets, helping to refine the molecular design before synthesis. rsc.org This combination of SAR analysis and computational modeling is a powerful tool in the discovery of new therapeutic agents. chemrxiv.org
Conclusion and Future Research Directions
Summary of Key Findings on 2,2-Dimethyl-6-vinylchroman-4-one
Research has established that the synthesis of this compound can be achieved through multi-step processes, often involving the initial formation of a chroman-4-one core followed by the introduction of the vinyl group. The reactivity of the compound is largely dictated by the vinyl moiety and the carbonyl group of the pyranone ring, making it a versatile precursor for the synthesis of more complex molecules. While extensive biological data is not yet available, the chroman-4-one core is a known pharmacophore, suggesting that this compound could exhibit interesting biological effects.
Unexplored Areas in Synthesis and Reactivity
Despite the known synthetic routes, there remain unexplored avenues for the preparation of this compound. The development of more efficient, atom-economical, and stereoselective synthetic methods is a key area for future research. Greener synthetic approaches, utilizing catalytic systems or flow chemistry, could provide more sustainable routes to this compound.
The reactivity of the vinyl group offers a plethora of opportunities for further functionalization. Unexplored reactions could include various types of cycloadditions, metathesis reactions, and advanced oxidation or reduction processes. A systematic investigation into these reactions would significantly broaden the chemical space accessible from this starting material.
Advanced Computational Studies for Property Prediction and Mechanism Elucidation
Computational chemistry offers powerful tools to predict the properties and understand the reactivity of this compound. Advanced computational studies that could be pursued include:
Density Functional Theory (DFT) Calculations: To predict spectroscopic properties (NMR, IR, UV-Vis), understand electronic structure, and calculate reaction energetics for its various transformations.
Molecular Dynamics (MD) Simulations: To study its conformational landscape and its interactions with biological macromolecules, such as enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once sufficient biological data is available, QSAR models could be developed to predict the biological activity of related derivatives and guide the design of new, more potent compounds.
These computational approaches can provide deep insights into the molecule's behavior at an atomic level, guiding experimental work and accelerating the discovery of new applications.
Prospects for Further Exploration of Biological Mechanisms and Targets
The structural similarity of this compound to other biologically active chromanones warrants a thorough investigation into its potential pharmacological effects. Future research should focus on:
Broad-Spectrum Biological Screening: Testing the compound against a wide range of biological targets, including various enzymes, receptors, and cell lines, to identify any potential therapeutic activities.
Mechanism of Action Studies: Once a biological activity is identified, detailed studies should be conducted to elucidate the underlying mechanism of action. This could involve identifying the specific molecular target and the signaling pathways that are modulated.
Lead Optimization: If promising biological activity is discovered, the structure of this compound can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties, leading to the development of new drug candidates.
The exploration of these research directions will undoubtedly lead to a deeper understanding of this compound and could pave the way for its use in the development of new technologies and therapeutics.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
